5-(Chloromethyl)-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a chloromethyl group attached to the acenaphthylene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-dihydroacenaphthylene typically involves the chloromethylation of 1,2-dihydroacenaphthylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various acenaphthylene derivatives with different functional groups, which can be further utilized in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1,2-dihydroacenaphthylene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1,2-dihydroacenaphthylene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways in biological systems, resulting in specific biological effects. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure.
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, commonly used in the synthesis of bio-based chemicals.
Uniqueness
5-(Chloromethyl)-1,2-dihydroacenaphthylene is unique due to its acenaphthylene ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62456-13-7 |
---|---|
Molekularformel |
C13H11Cl |
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
5-(chloromethyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H11Cl/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5,8H2 |
InChI-Schlüssel |
NEEMSAQTCUNZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.